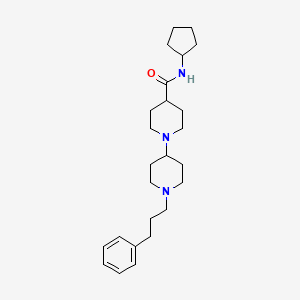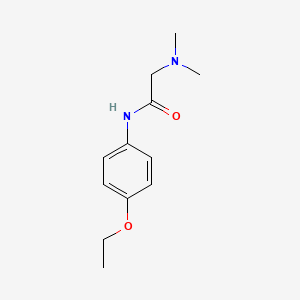![molecular formula C17H13BrClNO2 B4896310 8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline](/img/structure/B4896310.png)
8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline, also known as BCEQ, is a synthetic compound that has been widely used in scientific research due to its unique properties. BCEQ belongs to the class of quinoline derivatives and has been found to possess various biological activities.
Wirkmechanismus
The mechanism of action of 8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting the activity of certain enzymes and proteins. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the inflammatory response. This compound has also been found to inhibit the activity of topoisomerase II, which is an enzyme that plays a role in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. This compound has been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). This compound has also been found to induce apoptosis, which is a process of programmed cell death. This compound has been found to inhibit the growth and proliferation of cancer cells. This compound has also been found to possess anti-microbial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline has several advantages for lab experiments. This compound is relatively easy to synthesize and purify. This compound has been found to possess various biological activities, making it a promising candidate for the development of new drugs. However, there are also some limitations to the use of this compound in lab experiments. This compound has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments. This compound also has poor solubility in water, which may limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for the research on 8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline. One future direction is the development of new drugs based on this compound. This compound has been found to possess various biological activities, making it a promising candidate for the development of new drugs for the treatment of various diseases. Another future direction is the investigation of the mechanism of action of this compound. The mechanism of action of this compound is not fully understood, and further research is needed to elucidate its mode of action. Additionally, the investigation of the structure-activity relationship of this compound may lead to the development of more potent derivatives with improved biological activities.
Synthesemethoden
The synthesis of 8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline involves the reaction of 2-bromo-4-chlorophenol with 2-(2-chloroethoxy)ethanol in the presence of a base catalyst, followed by the cyclization reaction with 8-hydroxyquinoline. The resulting this compound is then purified using column chromatography. The synthesis of this compound is relatively simple and can be done in a few steps.
Wissenschaftliche Forschungsanwendungen
8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline has been widely used in scientific research due to its unique properties. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has also been used as a fluorescent probe for the detection of metal ions such as copper and iron. This compound has been found to be a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO2/c18-14-11-13(19)6-7-15(14)21-9-10-22-16-5-1-3-12-4-2-8-20-17(12)16/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMJTVNWIDVVRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOC3=C(C=C(C=C3)Cl)Br)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4896232.png)
![1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one](/img/structure/B4896234.png)
![7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B4896240.png)
![1-[({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4896242.png)
![N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4896245.png)


![3-[(4-methoxy-3-nitrobenzoyl)amino]-4-methylbenzoic acid](/img/structure/B4896276.png)
![(3S*)-4-{[5-(1H-benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-1,3-dimethyl-2-piperazinone](/img/structure/B4896282.png)
![1-bicyclo[2.2.1]hept-2-yl-4-methyl-1,4-diazepane](/img/structure/B4896286.png)
![5-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4896289.png)
![N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide](/img/structure/B4896304.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4896315.png)
![3-(4-fluorophenyl)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896316.png)